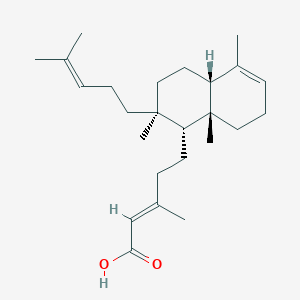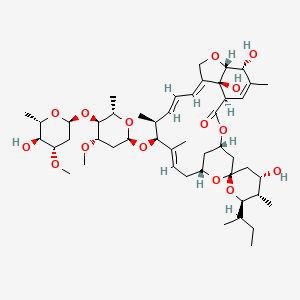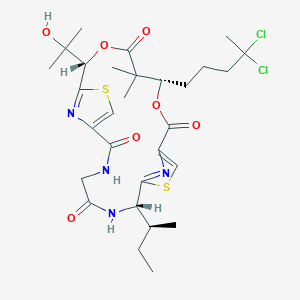
Dictyoquinazol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyoquinazol c belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Dictyoquinazol c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dictyoquinazol c is primarily located in the cytoplasm. Outside of the human body, dictyoquinazol c can be found in mushrooms. This makes dictyoquinazol c a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Neuroprotective Potential
Synthesis and Neuroprotective Activity : Dictyoquinazol A, a structural analog of Dictyoquinazol C, was synthesized and tested for neuroprotective activity. This research indicates that compounds in this series, including Dictyoquinazol C, could be promising for stroke treatment, showing superior activity compared to natural products in cell-based models of stroke (Lizarme et al., 2016).
Discovery from Mushrooms : Dictyoquinazols A, B, and C, isolated from the mushroom Dictyophora indusiata, have demonstrated neuroprotective properties. These compounds, including Dictyoquinazol C, protected mouse cortical neurons from glutamate- and NMDA-induced excitotoxicities, indicating their potential in neuroprotection (Lee et al., 2002).
Efficient Synthesis for Research : A concise synthesis method for Dictyoquinazol A, closely related to Dictyoquinazol C, has been developed. This synthesis process facilitates future research into the structure-activity relationship of these compounds, potentially leading to novel stroke treatments (Wangsahardja et al., 2016).
Potential Applications in Disease Research
- Model Organism Studies : The social amoeba Dictyostelium discoideum is used for biomedical research, including the investigation of immune-cell disease, bacterial pathogenesis, and the action of neuroprotective drugs like Dictyoquinazol C. This model organism aids in understanding diseases and evaluating drug actions, including those of quinazoline compounds (Williams et al., 2006).
Broader Context
Repurposing Chloroquine Analogs : While not directly about Dictyoquinazol C, research on chloroquine and its analogs, which share structural similarities with quinazoline compounds, explores their use in cancer therapies. This indicates a potential avenue for the repurposing of Dictyoquinazol C in similar therapeutic areas (Solomon & Lee, 2009).
Employing Dictyostelium in Research : Dictyostelium, a model organism, is used for pharmacogenetic research, including studying the effects of compounds like Dictyoquinazol C. This research contributes to understanding the cellular mechanisms of action of various compounds (Otto et al., 2016).
Propiedades
Nombre del producto |
Dictyoquinazol C |
|---|---|
Fórmula molecular |
C18H18N2O5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-4-oxo-2H-quinazoline-1-carbaldehyde |
InChI |
InChI=1S/C18H18N2O5/c1-24-13-3-5-16(12(7-13)9-21)20-10-19(11-22)17-6-4-14(25-2)8-15(17)18(20)23/h3-8,11,21H,9-10H2,1-2H3 |
Clave InChI |
RFAIUXGESYTSKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2CN(C3=C(C2=O)C=C(C=C3)OC)C=O)CO |
Sinónimos |
dictyoquinazol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)



